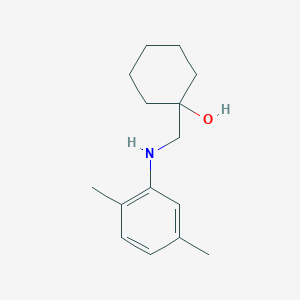

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

1-[(2,5-dimethylanilino)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C15H23NO/c1-12-6-7-13(2)14(10-12)16-11-15(17)8-4-3-5-9-15/h6-7,10,16-17H,3-5,8-9,11H2,1-2H3 |

InChI Key |

AZKJQGGMIIYIGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other cyclohexanol derivatives with substituted aminomethyl or aryl groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on substituent contributions.

Key Comparisons

Conformational Behavior: The bulky 2,5-dimethylphenyl group in the target compound likely favors an equatorial position in the cyclohexane chair conformation to minimize 1,3-diaxial strain, as observed in 1-methylcyclohexanol derivatives . In contrast, smaller substituents (e.g., methyl or ethyl groups) exhibit less pronounced conformational preferences .

Synthetic Routes: Amino-substituted cyclohexanols like the target compound are synthesized via reactions between cyclohexanone and amines, followed by reduction. highlights methods for stereoselective synthesis of similar compounds, suggesting possible routes involving 2,5-dimethylaniline as the amine source .

Pharmacological Potential: While the target compound lacks direct pharmacological data, structurally related molecules like ambroxol () demonstrate bioactivity linked to their substituents. The amino group and aromatic ring in the target compound may confer affinity for biological targets, though specific applications require further study.

Physical Properties :

- The 2,5-dimethylphenyl group increases hydrophobicity compared to compounds with aliphatic or smaller aryl groups (e.g., 7ag in ). This reduces aqueous solubility but may enhance membrane permeability.

Research Findings and Implications

- Conformational Studies : Computational or experimental analysis (e.g., NMR, X-ray crystallography) would clarify the equatorial/axial preference of the 2,5-dimethylphenyl group, critical for understanding reactivity and interactions .

- Stereochemical Complexity : Analogous compounds in exhibit stereochemical diversity, suggesting the target compound may have isomers with distinct properties.

Biological Activity

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound belonging to the cyclohexanol family, notable for its complex structure comprising a cyclohexane ring substituted with both a hydroxyl group and an amino group attached to a 2,5-dimethylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Molecular Characteristics

- Molecular Formula : C15H23N

- Molecular Weight : Approximately 233.35 g/mol

- IUPAC Name : 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

The structural complexity of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol allows for diverse interactions with biological targets, making it a candidate for drug development.

Structure-Activity Relationship

The compound's unique combination of functional groups may confer distinct biological properties. The presence of the hydroxyl and amino groups suggests potential interactions with various receptors and enzymes, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol exhibits significant pharmacological properties. Preliminary studies suggest its activity against various biological targets, including:

- Receptors : Potential interactions with neurotransmitter receptors may influence neurological pathways.

- Enzymes : The compound may inhibit specific enzymes involved in metabolic processes.

Case Studies

- Binding Assays : Studies have employed binding assays to evaluate the affinity of this compound for specific receptors. These assays are critical for understanding the therapeutic potential and safety profiles of new compounds.

- In Vitro Studies : Initial in vitro studies indicate that derivatives of this compound can inhibit cellular processes related to disease mechanisms, such as cancer cell proliferation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol | Similar cyclohexane structure | Different pharmacological profiles due to methyl substitution |

| 1-(Phenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol | Contains a phenyl group | May exhibit distinct biological activities |

| 4-(Dimethylaminomethyl)-cyclohexanol | Lacks aromatic amino substitution | Simpler structure potentially differing in reactivity |

This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

The precise mechanism of action for 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, modulating their activity and leading to therapeutic effects. Further studies are required to elucidate these mechanisms fully.

Interaction Studies

Interaction studies focus on how this compound binds to biological targets. Understanding these interactions is essential for evaluating its potential therapeutic effects:

- Affinity Measurement : Techniques such as surface plasmon resonance (SPR) can be employed to measure binding affinities.

- Docking Simulations : Computational methods can predict how the compound interacts at the molecular level.

Q & A

Q. How do metabolic pathways of this compound compare to structurally similar cyclohexanol derivatives?

- Methodological Answer : Liver microsome incubations (human/rat) with NADPH cofactor identify phase I metabolites (e.g., hydroxylation at cyclohexane C3). Comparative studies with analogs lacking the dimethylphenyl group reveal CYP3A4/2D6-mediated oxidation differences. UPLC-QTOF-MS profiles metabolite formation over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.